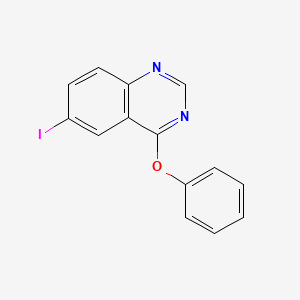

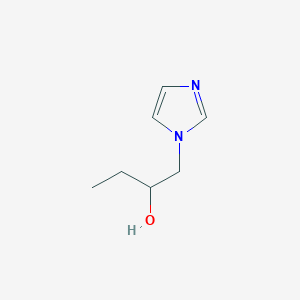

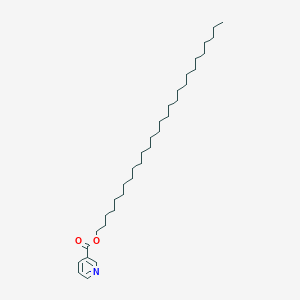

![molecular formula C12H9N3 B8506451 Benzo[f][1,7]naphthyridin-5-amine CAS No. 69164-29-0](/img/structure/B8506451.png)

Benzo[f][1,7]naphthyridin-5-amine

Overview

Description

Benzo[f][1,7]naphthyridin-5-amine is a chemical compound with the molecular formula C12H9N3 . It contains a total of 26 bonds, including 17 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 primary amine (aromatic), and 2 Pyridine(s) .

Synthesis Analysis

The synthesis of this compound involves various strategies. One such strategy involves an improved MW-assisted cascade-like one pot process (Ugi–three component reaction/intramolecular aza-Diels-Alder cycloaddition) coupled to an aromatization process . Another strategy involves the reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine in alkylation, oxidation, and electrophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple bonds and aromatic rings . It contains 3 six-membered rings and 2 ten-membered rings .Chemical Reactions Analysis

The chemical reactions of this compound involve various processes. For instance, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine . Its dehalogenation and substitution of halogen by nitrogen and sulfur nucleophiles were also studied .Mechanism of Action

While the specific mechanism of action for Benzo[f][1,7]naphthyridin-5-amine is not explicitly mentioned in the retrieved papers, it’s worth noting that many naphthyridine derivatives exhibit a great variety of biological activities . They are of significant importance in the field of medicinal chemistry .

Future Directions

The future directions for research on Benzo[f][1,7]naphthyridin-5-amine could involve further exploration of its synthesis strategies, reactivity, and applications . It could also involve further investigation of its biological activities, given the significance of naphthyridine derivatives in the field of medicinal chemistry .

properties

CAS RN |

69164-29-0 |

|---|---|

Molecular Formula |

C12H9N3 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

benzo[f][1,7]naphthyridin-5-amine |

InChI |

InChI=1S/C12H9N3/c13-12-11-9(5-3-7-14-11)8-4-1-2-6-10(8)15-12/h1-7H,(H2,13,15) |

InChI Key |

LQPYELMNUIINNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CC=C3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

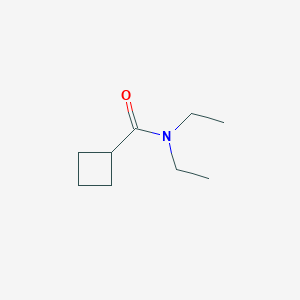

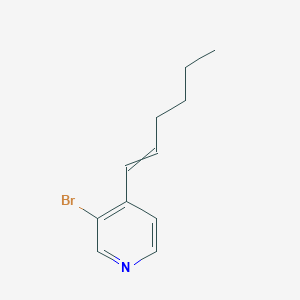

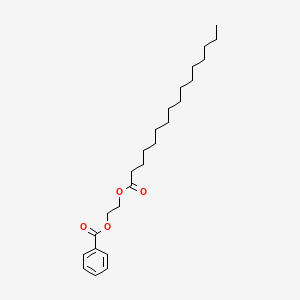

![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-(4-morpholinyl)-](/img/structure/B8506375.png)

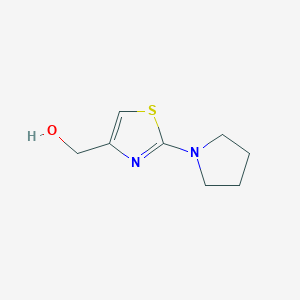

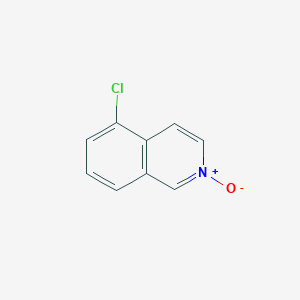

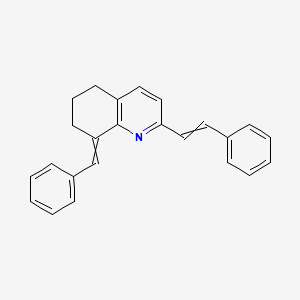

![2-[[2-Aminoacetyl]amino]-4-thiazoleacetic acid, ethyl ester](/img/structure/B8506395.png)

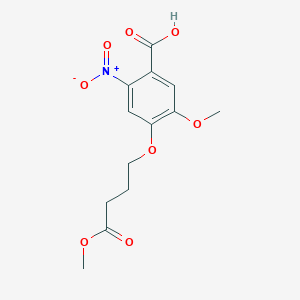

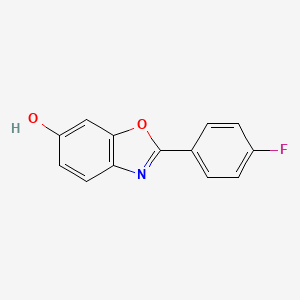

![5-bromo-3-(6-methyl-1H-benzo[d]imidazol-2-yl)pyrazin-2-amine](/img/structure/B8506443.png)